

Technical Guide: Desmethyl Ranolazine-d5 Certificate of Analysis and Purity Assessment

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Certificate of Analysis (CoA) and purity assessment of **Desmethyl Ranolazine-d5**, a critical labeled internal standard for pharmacokinetic and metabolic studies of Ranolazine. This document outlines the typical data found on a CoA, details the experimental protocols for key analytical techniques, and illustrates relevant workflows and metabolic pathways.

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document that confirms a specific batch of a substance meets its predetermined specifications. For a reference standard like **Desmethyl Ranolazine-d5**, the CoA is a critical quality assurance document that provides quantitative data on its identity, purity, and other relevant characteristics.[1][2][3][4][5]

Synthesized Certificate of Analysis: Desmethyl Ranolazine-d5

Since a specific Certificate of Analysis for **Desmethyl Ranolazine-d5** is not publicly available, the following table represents a synthesized CoA based on typical specifications for a high-purity deuterated reference standard.



Test	Method	Specification	Result
Appearance	Visual Inspection	Light Yellow to Light Tan Solid	Conforms
Identity	¹ H NMR	Conforms to Structure	Conforms
Identity	Mass Spectrometry	Conforms to Structure	Conforms
Purity (by HPLC)	HPLC-UV	≥98.0%	99.5%
Purity (by LC-MS)	LC-MS/MS	≥98.0%	99.6%
Isotopic Purity	Mass Spectrometry	≥99% Deuterium Incorporation	99.7%
Residual Solvents	GC-HS	Meets USP <467> Limits	Conforms
Water Content	Karl Fischer Titration	≤1.0%	0.2%
Assay (as is)	qNMR or Mass Balance	Report Value	99.2%

Experimental Protocols for Purity Assessment

The purity of **Desmethyl Ranolazine-d5** is primarily determined using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for determining the chemical purity of **Desmethyl Ranolazine-d5** by separating it from non-labeled Desmethyl Ranolazine and other related impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).



- Mobile Phase: A gradient of acetonitrile and a buffer such as ammonium acetate. A typical
 mobile phase could be a mixture of 0.01M ammonium acetate (pH adjusted to 5.0 with acetic
 acid) and methanol in a 40:60 v/v ratio.[6]
- Flow Rate: 1.0 mL/min.[6]
- Detection Wavelength: 272 nm.
- Injection Volume: 10 μL.
- Sample Preparation: A stock solution of **Desmethyl Ranolazine-d5** is prepared in a suitable solvent like methanol or a mixture of the mobile phase. This is then diluted to an appropriate concentration for analysis.
- Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS provides a highly sensitive and specific method for both purity determination and confirmation of isotopic enrichment.[7][8][9]

- Instrumentation: A UHPLC or HPLC system coupled to a tandem mass spectrometer.
- Column: A C18 or similar reverse-phase column.
- Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
- Flow Rate: 0.3-0.5 mL/min.
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both **Desmethyl Ranolazine-d5** and its nondeuterated counterpart.

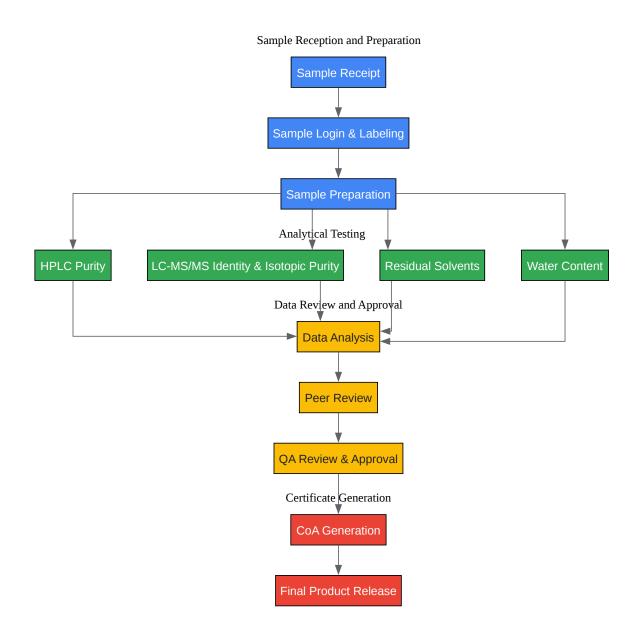


- Desmethyl Ranolazine-d5 (Precursor Ion) → Product Ion(s)
- Desmethyl Ranolazine (Precursor Ion) → Product Ion(s)
- Sample Preparation: Similar to the HPLC method, samples are prepared by dissolving the standard in a suitable solvent and diluting it to the desired concentration.
- Data Analysis: Purity is determined by comparing the peak areas of **Desmethyl Ranolazine-d5** to any detected impurities. Isotopic purity is assessed by monitoring for the presence of the non-deuterated analogue.

Visualizing Key Processes

The following diagrams illustrate the workflow for generating a Certificate of Analysis and the metabolic pathway leading to the formation of Desmethyl Ranolazine.

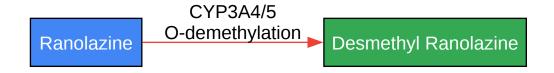




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Caption: Workflow for a Certificate of Analysis.





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Caption: Metabolic Pathway of Ranolazine.

Conclusion

The Certificate of Analysis for **Desmethyl Ranolazine-d5** provides essential data for researchers, ensuring the quality and reliability of this critical analytical standard. The purity and identity are rigorously assessed using validated chromatographic and spectrometric methods. Understanding the details of the CoA and the methodologies used for its generation allows for greater confidence in the experimental results obtained using this reference material.

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